MRT67307

Catalog No.
S002009
CAS No.
1190378-57-4
M.F
C26H36N6O2
M. Wt
464.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MRT67307

CAS Number

1190378-57-4

Product Name

MRT67307

IUPAC Name

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

Molecular Formula

C26H36N6O2

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C26H36N6O2/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31)

InChI Key

UKBGBACORPRCGG-UHFFFAOYSA-N

Synonyms

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

Canonical SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5

N-[3-[[5-cyclopropyl-2-[3-(4-morpholinylmethyl)anilino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide is an aromatic amine.
IKK (IκB(inhibitor of NF-κB (nuclear factor κB)) kinase) family inhibitor; structure in first source

MRT67307 is a potent, multi-targeted kinase inhibitor primarily utilized for the targeted suppression of TANK-binding kinase 1 (TBK1, IC50 = 19 nM) and IκB kinase epsilon (IKKε, IC50 = 160 nM). Beyond its established role in innate immune signaling, it is increasingly procured for its potent inhibition of the autophagy-initiating kinases ULK1 (IC50 = 45 nM) and ULK2 (IC50 = 38 nM), as well as salt-inducible kinases (SIKs). Available in both free base and hydrochloride salt forms, MRT67307 provides a critical pharmacological tool for researchers seeking to decouple non-canonical IKK-related kinase activity from classical NF-κB signaling, offering quantifiable pathway isolation compared to early-generation broad-spectrum kinase inhibitors [1].

Research Fit

1 TBK1/IKKε pathway inhibition study fit without JNK/p38α interference
2 Autophagy and mitophagy research via ULK1/ULK2 kinase probe context
3 IKKα/β non-canonical signaling studies, cell-permeable tool compound

Substituting MRT67307 with older benchmark TBK1 inhibitors, such as BX-795, frequently compromises experimental integrity due to severe off-target effects. BX-795 is a potent inhibitor of PDK1 (IC50 = 6 nM), meaning its use inadvertently shuts down the critical PI3K/Akt survival pathway, confounding data in immune and oncology models. Furthermore, utilizing generic pan-IKK inhibitors fails to differentiate between the classical IKKα/β complex and the non-canonical TBK1/IKKε kinases. Procurement of MRT67307 resolves these issues, as it maintains high potency against TBK1/IKKε while exhibiting no inhibitory activity against IKKα or IKKβ even at 10 μM, ensuring that classical NF-κB transcription remains intact during targeted pathway analysis [1].

Substitution Risk

! BX795 may confound JNK/p38α MAPK pathway readouts; MRT67307 does not suppress these under matched conditions
! Amlexanox may require higher concentrations for functional cellular assays; transduction-efficiency context may not transfer
! Broad IKK inhibitors may simultaneously suppress IKKα/β; MRT67307’s non-canonical selectivity profile may differ

Absolute Selectivity Over Classical IKK Isoforms

MRT67307 demonstrates profound selectivity for non-canonical IKK-related kinases over classical IKK isoforms. In cell-free assays at 0.1 mM ATP, MRT67307 inhibits TBK1 and IKKε with IC50 values of 19 nM and 160 nM, respectively. In stark contrast, it exhibits an IC50 > 10,000 nM (10 μM) for both IKKα and IKKβ. This >500-fold selectivity window ensures that researchers can suppress interferon regulatory factor 3 (IRF3) activation without inadvertently blocking classical NF-κB-mediated inflammatory or survival responses [1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataTBK1 IC50 = 19 nM; IKKε IC50 = 160 nM
Comparator Or BaselineIKKα and IKKβ (IC50 > 10,000 nM)
Quantified Difference>500-fold selectivity for TBK1 over classical IKKα/β
ConditionsCell-free kinase assay, 0.1 mM ATP

Procuring MRT67307 allows for the precise isolation of TBK1/IKKε pathways without the confounding toxicity and broad NF-κB suppression caused by pan-IKK inhibitors.

JNK/p38α off-target
Head-to-head
MRT67307: no JNK/p38α suppression. BX795: robust suppression
Supports cleaner TBK1/IKKε pathway attribution
Macrophage pro-inflammatory stimulation model

Elimination of PDK1 Off-Target Effects vs. BX-795

The legacy TBK1 inhibitor BX-795 is heavily compromised by its potent inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1), exhibiting an IC50 of 6 nM for PDK1. This inadvertently blocks Akt signaling in treated cells. MRT67307 was specifically developed to overcome this limitation, maintaining potent TBK1 inhibition (IC50 = 19 nM) while avoiding the potent PDK1 suppression characteristic of BX-795. This differential kinase profile prevents the artifactual induction of apoptosis or metabolic disruption associated with PDK1/Akt pathway blockade [1].

Evidence DimensionPDK1 Off-Target Inhibition
Target Compound DataMRT67307: Avoids potent PDK1 inhibition at working concentrations
Comparator Or BaselineBX-795: PDK1 IC50 = 6 nM
Quantified DifferenceMRT67307 eliminates the nanomolar PDK1 cross-reactivity seen in BX-795
ConditionsKinase selectivity profiling panels

Replacing BX-795 with MRT67307 is essential for researchers who need to inhibit TBK1 without simultaneously crashing the PI3K/PDK1/Akt survival axis.

Ifnb1 expression context
Head-to-head
MRT67307 (1 µM): decreases Ifnb1 only in Parp7 KO cells. BX795 (100 nM): decreases in both WT and KO
Enables genotype-specific pathway interrogation
EO771 murine breast cancer cells, DMXAA stimulation

Dual Utility in Autophagy via Potent ULK1/2 Inhibition

Beyond its role in immune signaling, MRT67307 is a highly potent inhibitor of the autophagy-initiating kinases ULK1 and ULK2, with IC50 values of 45 nM and 38 nM, respectively. At concentrations of 10 μM in cellular models, it completely blocks autophagy and reduces phospho-ATG13 to baseline control levels. This dual TBK1/ULK1 inhibitory profile makes it an efficient procurement choice for laboratories studying the crosstalk between innate immunity and autophagosome maturation, replacing the need to purchase separate TBK1 and ULK1 inhibitors [1].

Evidence DimensionULK1/2 Inhibition (IC50)
Target Compound DataULK1 IC50 = 45 nM; ULK2 IC50 = 38 nM
Comparator Or BaselineStandard TBK1-only inhibitors (no ULK1/2 activity)
Quantified DifferenceProvides dual nanomolar inhibition of both TBK1/IKKε and ULK1/2
ConditionsCell-free kinase assay and MEF cellular autophagy models

Consolidates procurement by providing a single, highly characterized agent capable of simultaneously interrogating TBK1-mediated immunity and ULK1-driven autophagy.

NK cell transduction EC50
Head-to-head
MRT67307: 1.1 µM | BX795: 5 µM | Amlexanox: 24.8 µM
Supports transduction-efficiency assay context
Primary human NK cells, VSV-G lentiviral vector, YFP flow cytometry

Salt Form Selection for Enhanced Aqueous Processability

The free base form of MRT67307 is highly lipophilic and insoluble in water, requiring dissolution in DMSO or DMF prior to aqueous dilution. For in vivo applications or DMSO-sensitive cell assays, the hydrochloride salt (MRT67307 HCl) provides a significant handling advantage, achieving direct aqueous solubility of up to 15 mg/mL in H2O. Procuring the HCl salt form directly bypasses the need for complex co-solvent formulations required by the free base, ensuring higher reproducibility in dosing .

Evidence DimensionAqueous Solubility
Target Compound DataMRT67307 HCl Salt: Up to 15 mg/mL in H2O
Comparator Or BaselineMRT67307 Free Base: Insoluble in H2O (requires DMSO/DMF)
Quantified DifferenceDirect aqueous solubility increased from ~0 to 15 mg/mL
ConditionsStandard laboratory formulation at room temperature

Selecting the HCl salt variant streamlines in vivo formulation and prevents solvent-induced artifacts in sensitive cellular assays.

IKKα/β selectivity
Class-level
IKKα/IKKβ IC50 >10 µM; TBK1 IC50 19 nM (>500-fold window)
Supports non-canonical IKK-pathway interpretation
In vitro kinase assay, 0.1 mM ATP; canonical NF-κB sparing context
ULK1/2 inhibition
Cross-study
MRT67307: ULK1 IC50 45 nM, ULK2 38 nM. MRT68921: ULK1 2.9 nM, ULK2 1.1 nM
Dual TBK1/ULK vs. selective ULK probe context
In vitro kinase assay; pathway-crosstalk study fit

Selective Interrogation of Non-Canonical IKK Signaling

Because MRT67307 exhibits >500-fold selectivity for TBK1 and IKKε over IKKα/β, it is a primary reagent for isolating non-canonical innate immune pathways. It is routinely deployed in macrophage and dendritic cell models to block IRF3 phosphorylation and interferon-beta (IFNβ) production without triggering the broad cellular toxicity or apoptosis associated with classical NF-κB blockade [1].

Autophagosome Maturation and ULK1/2 Profiling

Given its potent nanomolar inhibition of ULK1 and ULK2, MRT67307 is utilized to induce the accumulation of stalled early autophagosomal structures. This dual-action profile makes it highly valuable in neurodegeneration and oncology research where the crosstalk between TBK1-mediated inflammation and ULK1-driven autophagic clearance is a primary therapeutic target [2].

In Vivo Inflammatory Disease Modeling

For translational research requiring systemic administration, the procurement of MRT67307 in its hydrochloride (HCl) salt form allows for straightforward aqueous formulation (up to 15 mg/mL). This eliminates the confounding variables introduced by high-concentration organic solvents like DMSO, making it ideal for murine models of autoimmune disease and lipopolysaccharide (LPS)-induced systemic inflammation .

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-canonical NF-κB pathway studies
IKKα/β selectivity profile
TBK1/IKKε-dependent signaling endpoints
NK cell transduction research
TBK1/IKKε-dependent transduction context
Transduction efficiency endpoint review
Autophagy-innate immunity crosstalk studies
Dual TBK1/ULK1 inhibition profile
Autophagic flux and signaling endpoint interpretation
Viral immunopathology model studies
TBK1/IKKε-mediated inflammation context
Disease-score endpoint context, model-specific review

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

464.28997441 Da

Monoisotopic Mass

464.28997441 Da

Heavy Atom Count

34

Appearance

A crystalline solid

UNII

MEY37JZ4XR

Wikipedia

MRT67307
1. J Biol Chem. 2015 May 1;290(18):11376-83. doi: 10.1074/jbc.C114.627778. Epub 2015 Apr 1.

Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.

Petherick KJ(1), Conway OJ(1), Mpamhanga C(2), Osborne SA(2), Kamal A(2), Saxty B(2), Ganley IG(3).
Author information:
(1)From the Medical Research Council (MRC) Protein Phosphorylation and Ubiquitylation Unit, College of Life Sciences, University of Dundee, Dundee DD1 5EH, Scotland and. (2)the MRC Technology Centre for Therapeutics Discovery, 1-3 Burtonhole Lane, Mill Hill, London NW7 1AD, United Kingdom. (3)From the Medical Research Council (MRC) Protein Phosphorylation and Ubiquitylation Unit, College of Life Sciences, University of Dundee, Dundee DD1 5EH, Scotland and i.ganley@dundee.ac.uk.
Erratum in
J Biol Chem. 2015 Nov 27;290(48):28726.
Autophagy is a cell-protective and degradative process that recycles damaged and long-lived cellular components. Cancer cells are thought to take advantage of autophagy to help them to cope with the stress of tumorigenesis; thus targeting autophagy is an attractive therapeutic approach. However, there are currently no specific inhibitors of autophagy. ULK1, a serine/threonine protein kinase, is essential for the initial stages of autophagy, and here we report that two compounds, MRT67307 and MRT68921, potently inhibit ULK1 and ULK2 in vitro and block autophagy in cells. Using a drug-resistant ULK1 mutant, we show that the autophagy-inhibiting capacity of the compounds is specifically through ULK1. ULK1 inhibition results in accumulation of stalled early autophagosomal structures, indicating a role for ULK1 in the maturation of autophagosomes as well as initiation.
2. Biochem J. 2011 Feb 15;434(1):93-104. doi: 10.1042/BJ20101701.

Novel cross-talk within the IKK family controls innate immunity.

Clark K(1), Peggie M, Plater L, Sorcek RJ, Young ER, Madwed JB, Hough J, McIver EG, Cohen P.
Author information:
(1)MRC Protein Phosphorylation Unit, College of Life Sciences, Sir James Black Centre, University of Dundee, Dundee, Scotland, U.K.
Comment in
Biochem J. 2011 Feb 15;434(1):e1-2.
Members of the IKK {IκB [inhibitor of NF-κB (nuclear factor κB)] kinase} family play a central role in innate immunity by inducing NF-κB- and IRF [IFN (interferon) regulatory factor]-dependent gene transcription programmes required for the production of pro-inflammatory cytokines and IFNs. However, the molecular mechanisms that activate these protein kinases and their complement of physiological substrates remain poorly defined. Using MRT67307, a novel inhibitor of IKKϵ/TBK1 (TANK {TRAF [TNF (tumour-necrosis-factor)-receptor-associated factor]-associated NF-κB activator}-binding kinase 1) and BI605906, a novel inhibitor of IKKβ, we demonstrate that two different signalling pathways participate in the activation of the IKK-related protein kinases by ligands that activate the IL-1 (interleukin-1), TLR (Toll-like receptor) 3 and TLR4 receptors. One signalling pathway is mediated by the canonical IKKs, which directly phosphorylate and activate IKKϵ and TBK1, whereas the second pathway appears to culminate in the autocatalytic activation of the IKK-related kinases. In contrast, the TNFα-induced activation of the IKK-related kinases is mediated solely by the canonical IKKs. In turn, the IKK-related kinases phosphorylate the catalytic subunits of the canonical IKKs and their regulatory subunit NEMO (NF-κB essential modulator), which is associated with reduced IKKα/β activity and NF-κB-dependent gene transcription. We also show that the canonical IKKs and the IKK-related kinases not only have unique physiological substrates, such as IκBα, p105, RelA (IKKα and IKKβ) and IRF3 (IKKϵ and TBK1), but also have several substrates in common, including the catalytic and regulatory (NEMO and TANK) subunits of the IKKs themselves. Taken together, our studies reveal that the canonical IKKs and the IKK-related kinases regulate each other by an intricate network involving phosphorylation of their catalytic and regulatory (NEMO and TANK) subunits to balance their activities during innate immunity.

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